

Spectroscopic Profile of 3-Acetamido-4-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Acetamido-4-methylbenzoic acid

Cat. No.: B184020

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Acetamido-4-methylbenzoic acid** ($C_{10}H_{11}NO_3$, CAS No: 6946-14-1). Due to the limited availability of experimentally-derived public data, this report primarily utilizes predicted spectroscopic information alongside established methodologies to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Molecular Structure and Properties

- IUPAC Name: **3-Acetamido-4-methylbenzoic acid**
- Molecular Formula: $C_{10}H_{11}NO_3$
- Molecular Weight: 193.20 g/mol
- Synonyms: 3-Acetylamino-4-methylbenzoic acid, 3-acetamido-p-toluic acid

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **3-Acetamido-4-methylbenzoic acid**. These predictions are based on established computational models and provide expected values for key spectroscopic parameters.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	8.2 - 8.0	d	~2
H-5	7.8 - 7.6	dd	~8, 2
H-6	7.3 - 7.1	d	~8
-COOH	12.0 - 11.0	s (br)	-
-NH	9.8 - 9.5	s (br)	-
-C(=O)CH ₃	2.2 - 2.0	s	-
Ar-CH ₃	2.4 - 2.2	s	-

Note: Predicted shifts are relative to TMS (Tetramethylsilane) at 0.00 ppm. Solvent effects can cause variations.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Assignment	Predicted Chemical Shift (ppm)
-COOH	168 - 166
-C=O (Amide)	170 - 168
C-1	132 - 130
C-2	128 - 126
C-3	140 - 138
C-4	136 - 134
C-5	126 - 124
C-6	130 - 128
Ar-CH ₃	20 - 18
-C(=O)CH ₃	25 - 23

Note: Predicted shifts are relative to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300 - 2500	Broad
N-H (Amide)	3350 - 3250	Medium
C-H (Aromatic)	3100 - 3000	Medium
C-H (Aliphatic)	3000 - 2850	Medium
C=O (Carboxylic Acid)	1710 - 1680	Strong
C=O (Amide I)	1680 - 1650	Strong
N-H bend (Amide II)	1550 - 1510	Medium
C=C (Aromatic)	1600 - 1450	Medium-Strong

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Major Fragments

m/z	Proposed Fragment	Notes
193	[M] ⁺	Molecular Ion
178	[M - CH ₃] ⁺	Loss of a methyl radical
151	[M - C ₂ H ₂ O] ⁺	Loss of ketene from the acetamido group
134	[M - COOH - H] ⁺	Loss of the carboxylic acid group
106	[C ₇ H ₈ N] ⁺	
43	[CH ₃ CO] ⁺	Acetyl cation

Experimental Protocols

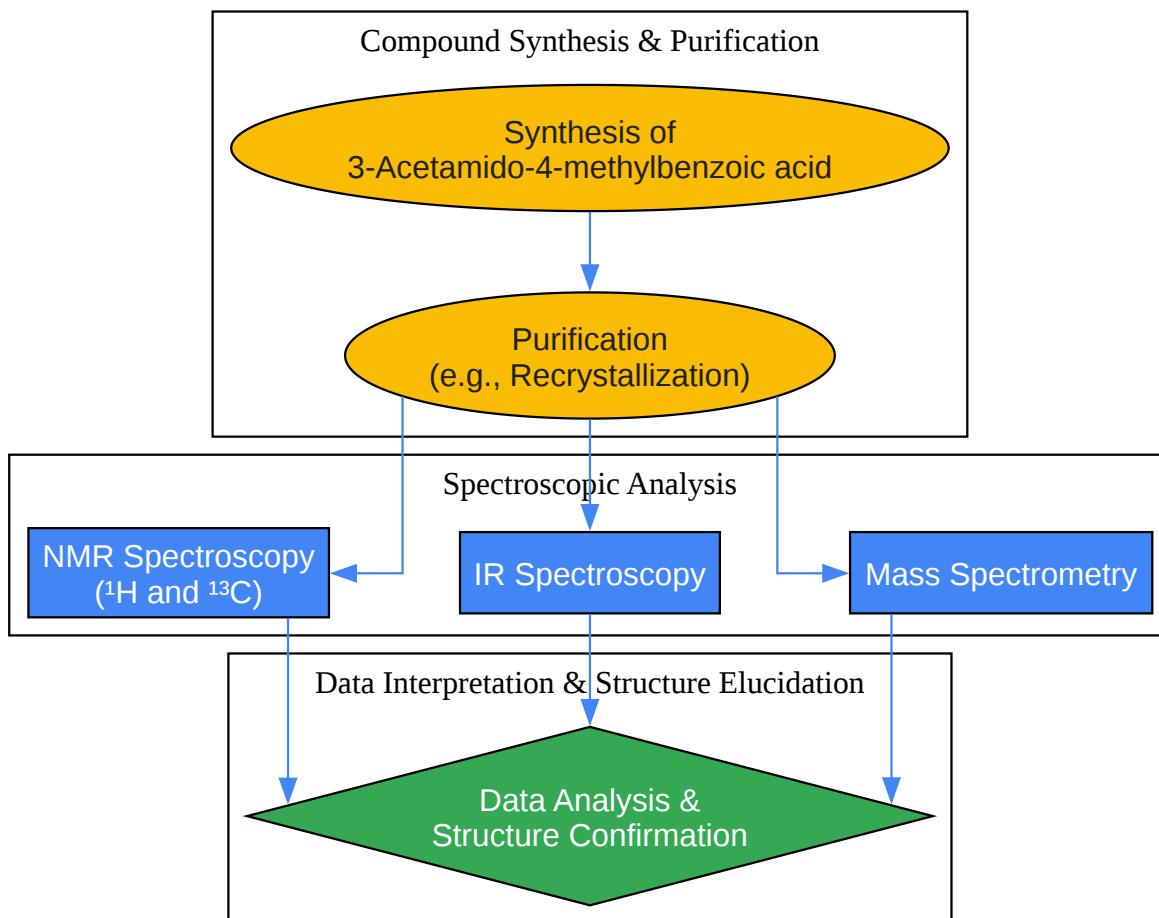
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Acetamido-4-methylbenzoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times compared to ¹H NMR, and a significantly larger number of scans.

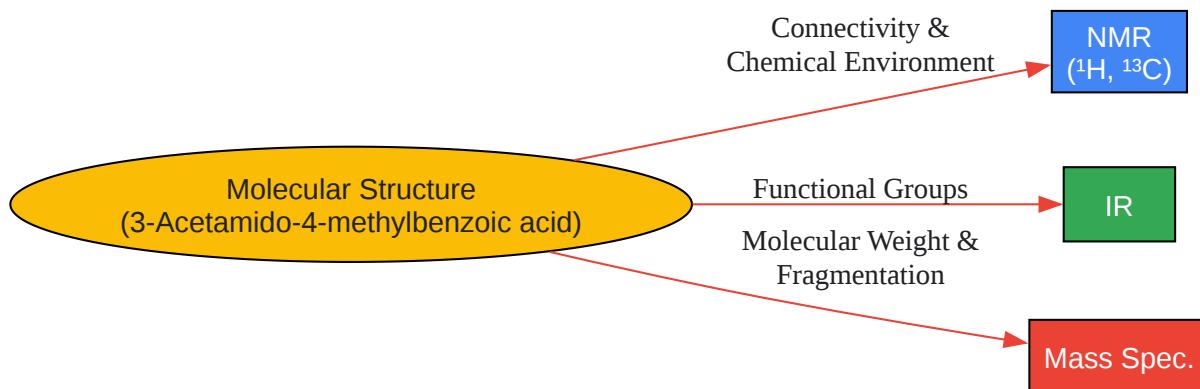
Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:


- Record a background spectrum of the empty sample compartment (or clean ATR crystal).
- Place the sample in the beam path and record the sample spectrum.
- The final spectrum is the ratio of the sample spectrum to the background spectrum, typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization:
 - Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. This is a common method for generating a fragmentation pattern.
 - Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and spray it into the mass spectrometer at a high voltage. This is a softer ionization technique that often results in a prominent molecular ion peak with less fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .


Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure and the information provided by different spectroscopic techniques.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Acetamido-4-methylbenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b184020#spectroscopic-data-nmr-ir-mass-of-3-acetamido-4-methylbenzoic-acid\]](https://www.benchchem.com/product/b184020#spectroscopic-data-nmr-ir-mass-of-3-acetamido-4-methylbenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com